1-Methyl-piperidine-3-boronic acid
Description
1-Methyl-piperidine-3-boronic acid is a boronic acid derivative featuring a piperidine ring substituted with a methyl group at position 1 and a boronic acid (-B(OH)₂) group at position 3. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key nucleophilic partners.
Properties
IUPAC Name |
(1-methylpiperidin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BNO2/c1-8-4-2-3-6(5-8)7(9)10/h6,9-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXQDWDJOYNJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN(C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-3-boronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes or alkynes, where a boron-hydrogen bond is added across the carbon-carbon multiple bond to form the corresponding boronic acid . Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate, under controlled conditions to prevent over-alkylation .
Industrial Production Methods: Industrial production of 1-Methyl-piperidine-3-boronic acid typically involves large-scale hydroboration reactions, utilizing catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product, which is crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-piperidine-3-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Methyl-piperidine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-piperidine-3-boronic acid involves its ability to form reversible covalent bonds with biological molecules, such as enzymes. This interaction can inhibit enzyme activity, making it a valuable tool in medicinal chemistry for the development of enzyme inhibitors . The boronic acid group interacts with hydroxyl groups in the active site of enzymes, leading to the formation of stable complexes that block enzyme function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Boronic Acids
(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid (Ref: 10-F768539)
- Structure : A phenyl ring with a boronic acid group at position 2 and a 4-methylpiperidinylmethyl substituent at position 5.
- Key Differences : Unlike 1-methyl-piperidine-3-boronic acid, the boronic acid is attached to an aromatic phenyl ring rather than the piperidine itself. This aromaticity may enhance stability but reduce flexibility compared to the saturated piperidine backbone in the target compound.
- Applications : Primarily used in cross-coupling reactions for biaryl synthesis .
3-Methylpiperidine-3-carbonitrile (Ref: 10-F620191)
- Structure: A piperidine ring with methyl and cyano groups at position 3.
- Key Differences: Replaces the boronic acid group with a cyano (-CN) substituent. The cyano group’s electron-withdrawing nature contrasts with the boronic acid’s Lewis acidity, impacting reactivity in nucleophilic or catalytic processes .
Pyridine-Based Boronic Acids
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid (CAS: 936353-84-3)
- Structure : A pyridine ring with a boronic acid at position 3 and a 4-methylpiperazinyl group at position 6.
- Key Differences : The pyridine ring (aromatic, planar) vs. piperidine (saturated, flexible) alters electronic properties. Pyridine’s electron-deficient nature may accelerate Suzuki couplings compared to piperidine derivatives. Similarity score: 0.88 .
[6-(Dimethylamino)pyridin-3-yl]boronic acid (CAS: 579525-46-5)
- Structure: Pyridine ring with dimethylamino (-N(CH₃)₂) at position 6 and boronic acid at position 3.
- Similarity score: 0.85 .
Boronate Esters and Derivatives
Pinanediol-N-(N-pyrazinylphenylalaninoyl)-1-amino-3-methylbutane-1-boronate
- Structure : A boronate ester with a pinanediol protecting group and a complex peptide-like substituent.
- Key Differences : Boronate esters are typically more stable than free boronic acids, making them preferable for storage and certain synthetic steps. The target compound’s unprotected boronic acid group offers higher reactivity in aqueous cross-coupling conditions .
Comparative Data Table
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